
1-Bromo-4-(difluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(difluoromethyl)naphthalene is an organic compound with the molecular formula C11H7BrF2 It is a derivative of naphthalene, where a bromine atom and a difluoromethyl group are substituted at the 1 and 4 positions, respectively
Métodos De Preparación
The synthesis of 1-Bromo-4-(difluoromethyl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the photobromination of naphthalene in the presence of bromine and a suitable solvent like carbon tetrachloride (CCl4). The reaction is carried out under irradiation, often using a projector lamp, at low temperatures to control the reaction and obtain the desired product . Industrial production methods may involve similar bromination techniques but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Bromo-4-(difluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of various functionalized derivatives.
Addition Reactions: The compound can participate in addition reactions, particularly at the difluoromethyl group, to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-4-(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Bromo-4-(difluoromethyl)naphthalene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the difluoromethyl group act as reactive sites, allowing the compound to participate in various transformations. The molecular targets and pathways involved vary depending on the specific reaction or application.
Comparación Con Compuestos Similares
1-Bromo-4-(difluoromethyl)naphthalene can be compared with other similar compounds, such as:
1-Bromo-3-(difluoromethyl)naphthalene: Similar structure but with the difluoromethyl group at the 3 position.
1-Bromo-2-(difluoromethyl)naphthalene: Another isomer with the difluoromethyl group at the 2 position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields.
Propiedades
Fórmula molecular |
C11H7BrF2 |
|---|---|
Peso molecular |
257.07 g/mol |
Nombre IUPAC |
1-bromo-4-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C11H7BrF2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,11H |
Clave InChI |
XORABJISZPMSMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Br)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)

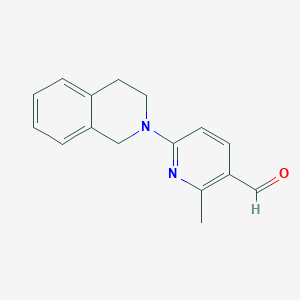

![tert-butyl 3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate](/img/structure/B11860472.png)
![6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11860479.png)

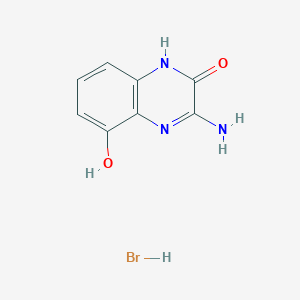
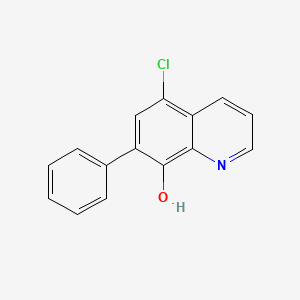

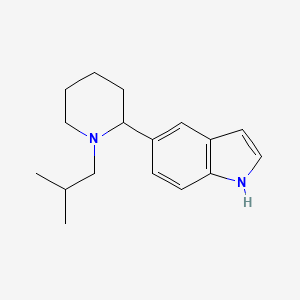
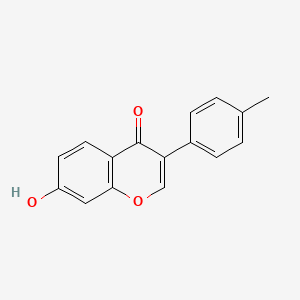

![1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11860535.png)
